2-Bromo-N-(4-fluorophenyl)acridin-9-amine
Overview
Description
2-Bromo-N-(4-fluorophenyl)acridin-9-amine is a chemical compound with the molecular formula C19H12BrFN2 and a molecular weight of 367.21 g/mol . This compound is part of the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-fluorophenyl)acridin-9-amine typically involves the bromination of acridine derivatives followed by the introduction of the 4-fluorophenyl group. One common method includes the reaction of acridine with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromoacridine. This intermediate is then reacted with 4-fluoroaniline under specific conditions to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-fluorophenyl)acridin-9-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-N-(4-fluorophenyl)acridin-9-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the field of oncology, due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound is explored for its photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It serves as a fluorescent probe for studying biological systems, including cellular imaging and tracking.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-fluorophenyl)acridin-9-amine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The molecular targets include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacridine: Lacks the 4-fluorophenyl group, making it less specific in its interactions with biological targets.
N-(4-Fluorophenyl)acridin-9-amine: Lacks the bromine atom, which may affect its reactivity and overall biological activity.
Uniqueness
2-Bromo-N-(4-fluorophenyl)acridin-9-amine is unique due to the presence of both the bromine atom and the 4-fluorophenyl group.
Properties
IUPAC Name |
2-bromo-N-(4-fluorophenyl)acridin-9-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN2/c20-12-5-10-18-16(11-12)19(15-3-1-2-4-17(15)23-18)22-14-8-6-13(21)7-9-14/h1-11H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDORSKXCIWMFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70809082 | |
Record name | 2-Bromo-N-(4-fluorophenyl)acridin-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70809082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62383-13-5 | |
Record name | 2-Bromo-N-(4-fluorophenyl)acridin-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70809082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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